N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with appropriate alkylating agents under controlled conditions. One common method involves the use of N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine as a starting material . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- (2-[4-Methylpyrazol-1-yl]phenyl)platinum (II) (1,3-bis [1-methyl-1H-pyrazol-4-yl]propane-1,3-dione)
Uniqueness
N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is unique due to its specific structural features and the presence of both methyl and propyl groups on the pyrazole ring
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-3-5-16-9-11(8-13-16)12-7-10-4-6-15(2)14-10;/h4,6,8-9,12H,3,5,7H2,1-2H3;1H |
InChI Key |
IKSVEWGOHFTJQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
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